7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidin-1-yl and sulfanyl groups contributes to its unique chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidin-1-yl Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Sulfanyl Group: This can be done through thiolation reactions using suitable thiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The piperidin-1-yl group can be involved in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidin-1-yl group may facilitate binding to these targets, while the sulfanyl group could be involved in redox reactions or interactions with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidinones and spiropiperidines.
Triazine Derivatives: Compounds with a triazine core, such as melamine and atrazine.
Uniqueness
7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the combination of its pyrido[1,2-a][1,3,5]triazin-4-one core with the piperidin-1-yl and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-5-6-12-16-14(17-15(21)19(12)9-11)22-10-13(20)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMQREAHTHHDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)N3CCCCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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